molecular formula C20H23FN2O2 B11511994 (2-Fluoro-5-methoxy-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine

(2-Fluoro-5-methoxy-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine

Cat. No.: B11511994
M. Wt: 342.4 g/mol
InChI Key: RKIVDQBFOBKBMA-UHFFFAOYSA-N
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Description

[(2-Fluoro-5-methoxyphenyl)methyl][2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine is a complex organic compound that features both a fluorinated aromatic ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Fluoro-5-methoxyphenyl)methyl][2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action for [(2-Fluoro-5-methoxyphenyl)methyl][2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can bind to various biological targets, influencing pathways related to cell signaling, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Fluoro-5-methoxyphenyl)methyl][2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amine is unique due to the combination of a fluorinated aromatic ring and an indole moiety, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C20H23FN2O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(2-fluoro-5-methoxyphenyl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C20H23FN2O2/c1-13-17(18-11-16(25-3)5-7-20(18)23-13)8-9-22-12-14-10-15(24-2)4-6-19(14)21/h4-7,10-11,22-23H,8-9,12H2,1-3H3

InChI Key

RKIVDQBFOBKBMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=C(C=CC(=C3)OC)F

Origin of Product

United States

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